Pyridinium bisretinoid A2E

Descripción

Structure

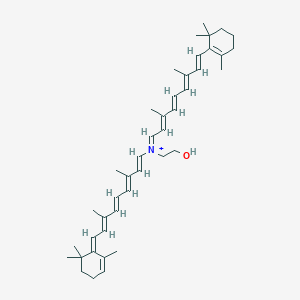

3D Structure

Propiedades

IUPAC Name |

2-[2-[(1E,3E,5E,7E)-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraenyl]-4-[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H58NO/c1-32(20-22-39-35(4)17-12-25-41(39,6)7)14-10-16-34(3)30-38-31-37(24-27-43(38)28-29-44)19-11-15-33(2)21-23-40-36(5)18-13-26-42(40,8)9/h10-11,14-16,19-24,27,30-31,44H,12-13,17-18,25-26,28-29H2,1-9H3/q+1/b16-10+,19-11+,22-20+,23-21+,32-14+,33-15+,34-30+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWFMRDPTDEJJA-FAXVYDRBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC2=CC(=[N+](C=C2)CCO)C=C(C)C=CC=C(C)C=CC3=C(CCCC3(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C2=CC(=[N+](C=C2)CCO)/C=C(\C)/C=C/C=C(\C)/C=C/C3=C(CCCC3(C)C)C)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H58NO+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

592.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173449-96-2, 147427-87-0 |

Source

|

| Record name | N-Retinyl-N-retinylidene ethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173449962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-RETINYL-N-RETINYLIDENE ETHANOLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJT7M2994G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Retinylidene-N-retinylethanolamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060196 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pyridinium Bisretinoid A2E: A Technical Guide to its Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

A2E is a pyridinium (B92312) bisretinoid and a major fluorophore of lipofuscin that accumulates in retinal pigment epithelial (RPE) cells. This accumulation is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD). Understanding the biosynthetic pathway of A2E is crucial for developing therapeutic strategies to mitigate its cytotoxic effects. This technical guide provides an in-depth overview of the A2E biosynthesis pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The A2E Biosynthesis Pathway

The formation of A2E is a non-enzymatic process initiated by light exposure in the photoreceptor outer segments (POS) and culminates in the lysosomes of the RPE. The pathway involves the condensation of two molecules of all-trans-retinal (B13868) (atRAL), a product of the visual cycle, with one molecule of phosphatidylethanolamine (B1630911) (PE), a major component of photoreceptor disc membranes.[1][2][3]

The key steps in the biosynthesis of A2E are:

-

Formation of N-retinylidene-phosphatidylethanolamine (NRPE): The process begins with the reaction of one molecule of all-trans-retinal with the primary amine of phosphatidylethanolamine to form a Schiff base adduct known as N-retinylidene-phosphatidylethanolamine (NRPE).[2][3][4]

-

Reaction with a Second Molecule of all-trans-retinal: NRPE then reacts with a second molecule of all-trans-retinal.[2][3][5]

-

Cyclization and Oxidation: This is followed by an aza-6π-electrocyclization and subsequent auto-oxidation to form a phosphatidyl-pyridinium bisretinoid, A2-PE.[3][5]

-

Hydrolysis to A2E: The final step occurs in the lysosomes of the RPE cells following phagocytosis of the photoreceptor outer segments. Here, A2-PE is hydrolyzed by enzymes such as phospholipase D, cleaving the phosphate (B84403) group to yield the final product, A2E.[1][4][6]

Signaling Pathway Diagram

Caption: The biosynthesis pathway of A2E, from precursors in the photoreceptor to the final product in the RPE.

Quantitative Data

The accumulation of A2E and its precursors is a critical factor in retinal pathophysiology. The following tables summarize key quantitative data from various studies.

Table 1: In Vitro A2E Accumulation in RPE Cells

| A2E Concentration in Medium (µM) | A2E Accumulated per 10^5 Cells (ng) | Reference |

| 10 - 25 | Comparable to in vivo levels | [3] |

| 25 | 94.8 | [1] |

| 50 | 30-fold increase in cholesterol | [4] |

| 100 | 705 | [1] |

Table 2: In Vivo A2E Levels

| Condition | A2E Level (pmol/eye) | Species | Reference |

| Wild-type mice (18 weeks, cyclic light) | 1.98 ± 0.53 | Mouse | [7] |

| abcr mutant mice (18 weeks, cyclic light) | 25.7 ± 2.60 | Mouse | [7] |

| Wild-type mice (18 weeks, total darkness) | 1.28 ± 2.60 | Mouse | [7] |

| abcr mutant mice (18 weeks, total darkness) | 1.89 ± 0.62 | Mouse | [7] |

| Healthy Human Donors (58-79 years) | 34-134 ng per 10^5 cells | Human | [1] |

| AMD Donors | 3.6 ± 3.1 ng/8mm RPE tissue | Human | [6] |

| Age-Matched Normal Donors | 6.8 ± 4 ng/8mm RPE tissue | Human | [6] |

Table 3: Biomimetic Synthesis of A2E

| Reactants | Solvent | Reaction Time | Yield | Reference |

| all-trans-retinal, ethanolamine | Ethanol | 48 hours | 49% | [8] |

| all-trans-retinal, ethanolamine, acetic acid | Ethanol | 48 hours | 49% | [9] |

| all-trans-retinal, ethanolamine | Continuous Flow | 33 minutes | 78% | [10] |

Experimental Protocols

Biomimetic Synthesis of A2E

This protocol is adapted from Parish et al. (1998) and provides a one-step method for synthesizing A2E.[8][11]

Materials:

-

all-trans-retinal

-

Ethanolamine

-

Acetic acid

-

Ethanol (100%)

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., methanol (B129727), chloroform)

Procedure:

-

Combine 50 mg of all-trans-retinal, 4.75 µL of ethanolamine, and 4.65 µL of acetic acid in 1.5 mL of 100% ethanol.[9]

-

Stir the mixture at 250 rpm for 48 hours in the dark at room temperature.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a methanol:chloroform gradient (e.g., 5:95).[2]

-

Further purify the A2E fraction by high-performance liquid chromatography (HPLC) for high-purity samples.[2]

Quantification of A2E by HPLC

This protocol outlines a general method for the quantification of A2E from biological samples.

Sample Preparation (from RPE tissue):

-

Homogenize RPE tissue in a chloroform:methanol solvent mixture.

-

Centrifuge to pellet insoluble material.

-

Collect the supernatant containing the lipid-soluble components, including A2E.

-

Dry the extract under a stream of nitrogen and reconstitute in a suitable solvent for HPLC injection (e.g., methanol with 0.1% TFA).[12]

HPLC Conditions:

-

Column: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[5]

-

Mobile Phase B: Methanol with 0.1% TFA.[5]

-

Gradient: 85% to 96% Methanol over a specified time (e.g., 15 minutes).[5]

-

Flow Rate: 1 ml/min.[5]

-

Detection: Photodiode array (PDA) detector monitoring at 430 nm.[2][5]

-

Quantification: Generate a standard curve using known concentrations of purified A2E to calculate the amount in the sample based on peak area.[12]

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and quantification of A2E.

Mass Spectrometry Analysis of A2E

Mass spectrometry (MS) provides a highly sensitive and specific method for the detection and quantification of A2E and its intermediates.[12][13]

Sample Preparation:

-

For direct infusion, dilute purified A2E samples in a suitable solvent such as methanol with 0.1% TFA.

-

For LC-MS, the eluent from the HPLC can be directly introduced into the mass spectrometer.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used as A2E carries a permanent positive charge.[6]

-

Analysis Mode:

-

Instrumentation: A high-resolution mass spectrometer (e.g., LTQ-XL, Orbitrap) coupled with a nano-LC system can achieve detection limits in the femtomole range.[12]

Conclusion

The biosynthesis of A2E is a complex process with significant implications for retinal health. This guide has provided a comprehensive overview of the pathway, supported by quantitative data and detailed experimental protocols for its synthesis and analysis. A thorough understanding of these technical aspects is fundamental for researchers and drug development professionals working to unravel the mechanisms of retinal diseases and to develop novel therapeutic interventions. The provided diagrams and tables serve as a quick reference for the core concepts and data related to A2E biosynthesis.

References

- 1. pnas.org [pnas.org]

- 2. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A2E, a lipofuscin fluorophore, in human retinal pigmented epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry provides accurate and sensitive quantitation of A2E - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Retinal Toxin: An In-depth Technical Guide to the Formation of A2E in Retinal Pigment Epithelium Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-retinylidene-N-retinylethanolamine (A2E) is a bisretinoid and a major fluorophore component of lipofuscin, the age-related pigment that accumulates in retinal pigment epithelium (RPE) cells.[1][2] The accumulation of A2E is implicated in the pathogenesis of various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[3][4] Understanding the intricate mechanism of A2E formation is paramount for the development of therapeutic strategies aimed at mitigating its cytotoxic effects. This technical guide provides a comprehensive overview of the A2E formation pathway, detailed experimental protocols for its study, and quantitative data to support further research and drug development.

The Core Mechanism: A Step-by-Step Formation of A2E

The biosynthesis of A2E is a non-enzymatic process that originates in the photoreceptor outer segments (POS) from components of the visual cycle.[5][6] It involves a series of chemical reactions culminating in a stable, toxic byproduct that is subsequently phagocytosed by RPE cells.

The primary precursors for A2E synthesis are all-trans-retinal (B13868) (atRAL) and phosphatidylethanolamine (B1630911) (PE) .[7][8] The proposed biosynthetic pathway is as follows:

-

Schiff Base Formation: The initial step involves the condensation of one molecule of all-trans-retinal with the primary amine of phosphatidylethanolamine to form an N-retinylidene-phosphatidylethanolamine (NRPE) Schiff base.[7][9] This reaction occurs within the photoreceptor disc membranes.[10]

-

Addition of a Second Retinal Molecule: A second molecule of all-trans-retinal reacts with NRPE.[7][9]

-

Cyclization and Intermediate Formation: This is followed by a series of reactions including tautomerization and 6π-electrocyclization to form a dihydropyridinium-phosphatidylethanolamine (A2-DHP-PE) intermediate.[1]

-

Oxidation to A2PE: The dihydropyridinium ring of A2-DHP-PE is then oxidized to a stable pyridinium (B92312) ring, forming A2-phosphatidylethanolamine (A2PE), the direct precursor to A2E.[1][10]

-

Phagocytosis and Hydrolysis: The photoreceptor outer segments containing A2PE are shed and phagocytosed by the RPE cells.[9][11] Within the acidic environment of the RPE phagolysosomes, the enzyme phospholipase D hydrolyzes the phosphate (B84403) group from A2PE, releasing the final product, A2E.[9][10][12]

The ATP-binding cassette transporter ABCA4 plays a crucial role in preventing A2E formation by actively transporting NRPE from the lumen to the cytoplasmic side of the disc membrane, making it available for reduction to all-trans-retinol and recycling through the visual cycle.[11][13][14] Mutations in the ABCA4 gene lead to an accumulation of NRPE and consequently increased A2E formation, a hallmark of Stargardt disease.[11][13]

Quantitative Data on A2E Formation and Accumulation

The accumulation of A2E in RPE cells is a quantifiable process that correlates with age and disease state. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Synthesis and Properties of A2E

| Parameter | Value | Reference |

| In Vitro Synthesis Yield | ||

| One-pot synthesis (Parish et al., 1998) | 49% | [4][15][16] |

| Continuous flow synthesis | 78% | [17][18] |

| Molar Extinction Coefficients (in Methanol) | ||

| A2E (439 nm) | 36,900 M⁻¹cm⁻¹ | [19] |

| A2E (336 nm) | 25,600 M⁻¹cm⁻¹ | [19] |

| isoA2E (426 nm) | 31,000 M⁻¹cm⁻¹ | [19] |

| isoA2E (335 nm) | 27,000 M⁻¹cm⁻¹ | [19] |

| Photoequilibrium Ratio (A2E:isoA2E) | ~4:1 | [16] |

Table 2: A2E Concentration in RPE Cells

| Condition | A2E Concentration | Reference |

| Human RPE (in vivo) | ||

| Age-dependent accumulation | Increases with age | [2][20] |

| Normal Donor Eyes (ng/8mm RPE tissue) | 6.8 ± 4.0 | [21] |

| AMD Donor Eyes (ng/8mm RPE tissue) | 3.6 ± 3.1 | [21] |

| Amount per eye (ng) | 200 - 800 | [20] |

| Mouse RPE (in vivo) | ||

| Wild-type (1 month) | 0.7 ± 0.3 pmol/eye | [18] |

| Wild-type (12 months) | 9.6 ± 0.9 pmol/eye | [18] |

| abcr mutant (18 weeks, cyclic light) | 25.7 ± 2.60 pmol/eye | [19] |

| abcr mutant (18 weeks, dark) | 1.89 ± 0.62 pmol/eye | [19] |

| Cultured RPE Cells (in vitro) | ||

| Incubation with 25 µM A2E | Induces inflammatory cytokine production | [7][10] |

| IC50 for toxicity in darkness | 67.5 µM | [22] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of A2E. The following sections provide protocols for key experiments.

Protocol 1: In Vitro Synthesis of A2E (One-Pot Method)

This protocol is adapted from Parish et al. (1998).[3][15][16][23]

Materials:

-

all-trans-retinal

-

Ethanol (EtOH)

-

Acetic acid

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., methanol (B129727), dichloromethane)

Procedure:

-

In a light-protected vessel, dissolve all-trans-retinal (2 equivalents) and ethanolamine (1 equivalent) in ethanol.

-

Add a catalytic amount of acetic acid (1 equivalent).

-

Stir the mixture at room temperature in the dark for 48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Once the reaction is complete, concentrate the mixture in vacuo.

-

Purify the crude product by silica gel column chromatography. Elute with a gradient of methanol in dichloromethane (B109758) to separate A2E from unreacted retinal and byproducts.

-

Further purify by preparative HPLC if necessary.

Protocol 2: Extraction of A2E from RPE Cells

Materials:

-

Cultured RPE cells or isolated RPE-choroid tissue

-

Phosphate-buffered saline (PBS)

-

Chloroform:Methanol (2:1, v/v)

-

Centrifuge

Procedure:

-

Harvest cultured RPE cells or dissect RPE-choroid tissue from donor eyes.

-

Wash the cells/tissue with PBS to remove contaminants.

-

Homogenize the cells/tissue in a chloroform:methanol (2:1, v/v) solution.

-

Vortex the mixture thoroughly and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipid-soluble A2E.

-

Dry the organic extract under a stream of nitrogen.

-

Re-dissolve the dried extract in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 3: Quantification of A2E by HPLC

Instrumentation:

-

HPLC system with a photodiode array (PDA) or UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm)

Mobile Phase:

-

A: Water with 0.1% trifluoroacetic acid (TFA)

-

B: Acetonitrile or Methanol with 0.1% TFA

Procedure:

-

Prepare a standard curve using known concentrations of purified A2E.

-

Set up a gradient elution method. A typical gradient might be 85-100% B over 15-20 minutes.[9][23]

-

Set the detector to monitor absorbance at approximately 430 nm.[9]

-

Inject the prepared A2E standards and samples.

-

Identify the A2E peak based on its retention time and characteristic UV-Vis spectrum (with maxima around 335 nm and 430 nm).[19]

-

Quantify the amount of A2E in the samples by comparing the peak area to the standard curve.

A2E-Induced Signaling Pathways in RPE Cells

The accumulation of A2E in RPE cells triggers a cascade of downstream signaling events that contribute to cellular dysfunction and death.

Inflammatory Response

A2E is a potent activator of inflammatory pathways in RPE cells. It has been shown to induce the production of various pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, IL-8, and TNF-α.[7][10] A key mechanism for this is the activation of the NLRP3 inflammasome .[7][10] This multi-protein complex, upon sensing A2E as a danger signal, activates caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[10] A2E also activates other inflammatory signaling pathways, including NF-κB and AP-1 , which are master regulators of inflammatory gene expression.[8][13]

Perturbation of Cholesterol Metabolism

A2E accumulation has been shown to disrupt cholesterol homeostasis within RPE cells.[24] It leads to the accumulation of both free cholesterol and cholesteryl esters.[24] The proposed mechanism involves A2E's ability to sequester cholesterol within late endosomes/lysosomes, thereby preventing its efflux. This sequestration indirectly inhibits the activity of acid lipase, leading to a buildup of cholesteryl esters.[24]

Conclusion

The formation of A2E in RPE cells is a complex, multi-step process with significant pathological implications for retinal health. This guide has provided a detailed overview of the core mechanism, quantitative data, experimental protocols, and key signaling pathways involved. A thorough understanding of these aspects is essential for the development of novel therapeutic interventions aimed at preventing A2E formation, promoting its clearance, or mitigating its cytotoxic effects, thereby offering hope for the treatment of debilitating retinal diseases.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. Lipofuscin and A2E accumulate with age in the retinal pigment epithelium of Nrl-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. Spatial Localization of A2E in the Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A2E Induces IL-1ß Production in Retinal Pigment Epithelial Cells via the NLRP3 Inflammasome | PLOS One [journals.plos.org]

- 8. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A2E induces IL-1ß production in retinal pigment epithelial cells via the NLRP3 inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The age lipid A2E and mitochondrial dysfunction synergistically impair phagocytosis by retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exposure of A2E to blue light promotes ferroptosis in the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Lipofuscin and A2E Accumulate with Age in the Retinal Pigment Epithelium of Nrl−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A2E Distribution in RPE Granules in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. iovs.arvojournals.org [iovs.arvojournals.org]

- 22. Enzymatic Degradation of A2E, a Retinal Pigment Epithelial Lipofuscin Bisretinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. The lipofuscin fluorophore A2E perturbs cholesterol metabolism in retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Structure and Properties of A2E

For Researchers, Scientists, and Drug Development Professionals

N-retinylidene-N-retinylethanolamine (A2E) is a pyridinium (B92312) bisretinoid and a major fluorophore of lipofuscin that accumulates in retinal pigment epithelial (RPE) cells.[1][2][3][4] Its accumulation is implicated in the pathogenesis of various forms of macular degeneration, including Stargardt disease and age-related macular degeneration (AMD).[1][4][5][6] This guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of A2E, with a focus on data presentation, experimental protocols, and pathway visualizations.

Chemical Structure and Properties

A2E is synthesized from two molecules of all-trans-retinal (B13868) and one molecule of ethanolamine (B43304).[3][7] The structure features a pyridinium head group, which imparts a permanent positive charge, and two retinoid side arms.[1] Its elemental composition is C42H58NO, with a molecular weight of 592.92 g/mol .[1][8][9]

Table 1: Chemical and Physical Properties of A2E

| Property | Value | Reference |

| Molecular Formula | C42H58NO | [1][8] |

| Molecular Weight | 592.92 g/mol | [8][9] |

| CAS Number | 173449-96-2 | [8] |

| Appearance | Orange pigment | [10][11] |

| Charge | Permanent positive charge on the quaternary amine nitrogen | [1] |

| Isomers | Exists in equilibrium with its C13-C14 Z-isomer, isoA2E, in a roughly 4:1 ratio upon light exposure. | [1][3] |

Table 2: Photophysical Properties of A2E

| Property | Value | Conditions | Reference |

| Absorption Maxima (λmax) | |||

| Long side arm | 439 nm | Methanol (B129727) | [3] |

| Short side arm | 334-336 nm | Methanol | [1][3] |

| Molar Extinction Coefficient (εM) | |||

| at 439 nm | 36,900 M⁻¹cm⁻¹ | Methanol | [1][3] |

| at 336 nm | 25,600 M⁻¹cm⁻¹ | Methanol | [1] |

| Emission Maxima (λmax) | |||

| 585 nm | n-Butyl chloride | [12] | |

| 600 nm | Methanol | [12] | |

| 610 nm | PBS | [12] | |

| 565-570 nm | In RPE cells | [12] | |

| Fluorescence Lifetimes | 6.6, 1.9, 0.33 ns | In solution (413 nm excitation) | [13] |

| 6.3, 1.7, 0.35, 0.12 ns | In RPE cells | [13] | |

| Quantum Yields | |||

| Intersystem Crossing | ≤ 0.03 | Methanol | [14] |

| Emission | 0.01 | Ethanol (B145695) | [14] |

| Singlet Oxygen Generation | 0.02 | Acetonitrile (355 nm excitation) | [14] |

Biological Significance

Biosynthesis of A2E

A2E is formed in the photoreceptor outer segments through a series of reactions involving all-trans-retinal and phosphatidylethanolamine (B1630911) (PE). The precursor, A2-PE, is then hydrolyzed in the lysosomes of RPE cells to form A2E.[2][15]

Degradation

A2E is resistant to degradation by lysosomal enzymes, which contributes to its accumulation in RPE cells.[1][16] However, studies have shown that exogenous enzymes, such as horseradish peroxidase, can cleave A2E.[16][17] Photooxidation, induced by light exposure, also leads to the degradation of A2E, producing various cleavage products, including methylglyoxal, a reactive dicarbonyl.[18][19]

Role in Age-Related Macular Degeneration (AMD)

The accumulation of A2E in RPE cells is a hallmark of aging and is accelerated in certain retinal diseases.[4][20] A2E is phototoxic and, upon exposure to blue light, generates reactive oxygen species, leading to cellular damage.[6][21] This can trigger inflammatory and angiogenic responses and ultimately lead to RPE cell death.[22]

Experimental Protocols

Biomimetic Synthesis of A2E

This protocol describes a one-step synthesis of A2E from all-trans-retinal and ethanolamine.[3][7][23]

-

Reaction Setup: Incubate all-trans-retinal (2 equivalents) and ethanolamine (1 equivalent) in ethanol at room temperature for 48 hours in the dark.[7] Acetic acid (1 equivalent) can be added to improve the yield.[23]

-

Purification:

-

Initial purification is performed using silica (B1680970) gel column chromatography with a mobile phase of methanol:chloroform (5:95), followed by methanol:chloroform:trifluoroacetic acid (8:92:0.001).[24]

-

Further purification to obtain pure A2E is achieved through reverse-phase high-performance liquid chromatography (HPLC) on a C18 column with a gradient of water and methanol (85–96%) containing 0.1% trifluoroacetic acid.[3][24]

-

-

Storage: Store purified A2E at -80°C in an amber vial wrapped in foil.[24]

Extraction of A2E from RPE Cells

This protocol is for the extraction of A2E from cultured RPE cells or isolated RPE tissue.[12]

-

Homogenization: Homogenize pelleted RPE cells in a solution of chloroform:methanol (2:1 v/v).[12]

-

Centrifugation: Centrifuge the homogenate to separate the organic and aqueous phases.

-

Collection: Collect the lower organic phase containing A2E.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 85% methanol, 0.1% TFA) for analysis.[25][26]

Quantification of A2E

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive method for the quantification of A2E.[25][27]

-

Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).[26]

-

Chromatography: Separate the sample on a C18 reverse-phase column.

-

Mass Spectrometry:

-

Quantification: Create a standard curve using known concentrations of synthetic A2E (e.g., 5–100 fmol) to determine the absolute amount of A2E in the samples by comparing the area under the curve (AUC) of the fragment ion.[25]

References

- 1. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The biosynthesis of A2E, a fluorophore of aging retina, involves the formation of the precursor, A2-PE, in the photoreceptor outer segment membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Age-Related Macular Degeneration: Cellular and Molecular Signaling Mechanisms [mdpi.com]

- 5. Digging in to the Mechanisms of A2E in Macular Degeneration – Fight Aging! [fightaging.org]

- 6. The Role of A2E in RPE Atrophy [brightfocus.org]

- 7. columbia.edu [columbia.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pyridinium bisretinoid A2E | A2E | Fluorophore | TargetMol [targetmol.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. columbia.edu [columbia.edu]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. Photophysical studies of A2-E, putative precursor of lipofuscin, in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Enzymatic Degradation of A2E, a Retinal Pigment Epithelial Lipofuscin Bisretinoid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

- 19. Structural characterization of bisretinoid A2E photocleavage products and implications for age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The Effect of A2E on the Ca2+-PKC Signaling Pathway in Human RPE Cells Exposed to Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. scispace.com [scispace.com]

- 25. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Molecule-Specific Imaging and Quantitation of A2E in the RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A2E Quantification - EyeCRO [eyecro.com]

The Discovery of A2E: A Cornerstone of Lipofuscin Research in Retinal Degeneration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The accumulation of lipofuscin, an age-related, autofluorescent pigment, in the retinal pigment epithelium (RPE) is a hallmark of cellular aging and a key pathological feature in various retinal degenerative diseases, including Stargardt disease and age-related macular degeneration (AMD).[1][2][3][4][5] A pivotal breakthrough in understanding the molecular basis of lipofuscin-mediated cytotoxicity was the identification and characterization of N-retinylidene-N-retinylethanolamine (A2E) as one of its major fluorescent components.[6][7][8][9] This technical guide provides a comprehensive overview of the seminal work leading to the discovery of A2E, its biochemical properties, and the experimental methodologies used for its study.

The Genesis of A2E: A Byproduct of the Visual Cycle

A2E is a pyridinium (B92312) bis-retinoid that forms from the condensation of two molecules of all-trans-retinal (B13868) (a derivative of vitamin A) and one molecule of ethanolamine (B43304).[7][10] Its biosynthesis is intricately linked to the visual cycle, occurring in the photoreceptor outer segments.[10][11][12][13] The proposed biosynthetic pathway suggests that A2E is generated from a precursor, A2-phosphatidylethanolamine (A2-PE), which is formed through a series of reactions involving all-trans-retinal and phosphatidylethanolamine, an abundant membrane phospholipid.[10][12][13] This precursor is then thought to be hydrolyzed to A2E within the RPE cells following phagocytosis of the photoreceptor outer segments.[11][12]

The accumulation of A2E in the lysosomes of RPE cells is a consequence of its resistance to degradation by lysosomal enzymes.[11] This accumulation is not benign; A2E is an amphiphilic, detergent-like molecule that can perturb membrane integrity and is phototoxic, generating reactive oxygen species upon exposure to blue light, which can lead to RPE cell death.[11][14][15][16][17][18]

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical and biochemical properties of A2E, compiled from foundational studies.

Table 1: Mass Spectrometry Data for A2E and Related Compounds

| Compound | Ion (m/z) | Ionization Mode | Reference |

| A2E | 592.7 (M)+ | ESI | [19][20] |

| iso-A2E | 592.7 (M)+ | ESI | [19][20] |

| A2E monofuranoids | 608 | ESI | [19] |

| A2E monoperoxides | 624 | ESI | [19] |

| A2E fragment ion | 418 | CID | [21] |

Table 2: Spectroscopic Properties of A2E

| Property | Value | Solvent | Reference |

| Absorbance Maxima (λmax) | 439 nm, 338 nm | Methanol (B129727) | [22] |

| Emission Maximum | 565-570 nm | Internalized in RPE cells | [15] |

Table 3: A2E Levels in Human Retinal Pigment Epithelium (RPE)

| Condition | A2E Concentration | Sample Size | Reference |

| Healthy Donors (58-79 years) | 34–134 ng per 10^5 RPE cells | Not specified | [6] |

| Macular Region | 2.88 ± 3.03 ng/ 8 mm punch | N=35 | [19] |

| Peripheral Retina | 8.25 ± 4.6 ng/ 8 mm punch | N=35 | [19] |

| AMD Donors | 3.6 ± 3.1 ng/8mm RPE tissue | N=20 | [20] |

| Age-Matched Normal Donors | 6.8 ± 4 ng/8mm RPE tissue | N=19 | [20] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of A2E, synthesized from the cited literature.

Protocol 1: Biomimetic Synthesis of A2E

This protocol is based on the one-step preparation of A2E which has been shown to produce yields up to 49%.[3][7]

Materials:

-

all-trans-retinal

-

Ethanolamine

-

Acetic acid

-

Ethanol, absolute

-

Stir plate and stir bar

-

Reaction vial, protected from light

Procedure:

-

In a light-protected vial, dissolve 50 mg of all-trans-retinal in 1.5 mL of absolute ethanol.

-

Add 4.75 µL of ethanolamine to the solution.

-

Add 4.65 µL of acetic acid to the reaction mixture.

-

Stir the reaction mixture at 250 rpm for 48 hours at room temperature in complete darkness.[12]

-

The resulting mixture will contain A2E and its isomer, iso-A2E.[12]

-

Purify A2E and iso-A2E from the reaction mixture using silica (B1680970) gel column chromatography and/or high-performance liquid chromatography (HPLC).[10][12]

Protocol 2: Extraction of A2E from RPE Tissue

This protocol is a generalized procedure for the solvent-based extraction of A2E from RPE tissue samples.[19][20]

Materials:

-

RPE tissue punches (e.g., 8 mm)

-

Methanol

-

Trifluoroacetic acid (TFA)

-

Centrifuge

-

Nitrogen or Argon gas stream

-

HPLC-grade solvents for reconstitution

Procedure:

-

Homogenize RPE tissue samples in a 2:1 (v/v) mixture of chloroform and methanol.

-

Add 0.1% TFA to the solvent mixture to improve extraction efficiency.[10]

-

Centrifuge the homogenate to pellet the insoluble material.

-

Carefully collect the supernatant containing the lipid-soluble components, including A2E.

-

Dry the extract under a stream of inert gas (nitrogen or argon).

-

Reconstitute the dried extract in a suitable solvent (e.g., 50% methanolic chloroform or methanol with 0.1% TFA) for subsequent analysis by HPLC or mass spectrometry.[2][10]

Protocol 3: HPLC-MS Analysis of A2E

This protocol outlines a general method for the quantification of A2E using reverse-phase HPLC coupled with mass spectrometry.[19][20][21]

Instrumentation:

-

HPLC system with a reverse-phase C18 or C4 column

-

Photodiode array (PDA) detector

-

Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Inject the reconstituted RPE extract onto the HPLC column.

-

Elute the analytes using a gradient of acetonitrile (B52724) or methanol in water, with both solvents containing 0.1% TFA. A typical gradient might be 75-100% acetonitrile over a set time.[10]

-

Monitor the eluent at 430 nm using the PDA detector to detect A2E and its isomers.[2][10]

-

Couple the HPLC eluent to the ESI-MS.

-

Operate the mass spectrometer in positive ion mode, scanning a mass range of m/z 350-800 to detect the molecular ion of A2E at m/z 592.7.[19][20]

-

For enhanced sensitivity and specificity, perform single ion monitoring (SIM) for m/z 592.7 or tandem mass spectrometry (MS/MS) to monitor the fragmentation of A2E to its characteristic fragment ion at m/z 418.[19][21]

-

Quantify A2E by comparing the area under the curve (AUC) of the A2E peak in the sample chromatogram to a standard curve generated with known amounts of synthetic A2E.[2][21]

Mandatory Visualizations

Biosynthesis of A2E

Caption: Proposed biosynthetic pathway of A2E formation.

Experimental Workflow for A2E Analysis

Caption: Workflow for A2E extraction and analysis from RPE tissue.

A2E-Mediated Phototoxicity Signaling

Caption: Signaling pathway of A2E-mediated blue light-induced RPE cell death.

Conclusion

The discovery of A2E as a major component of RPE lipofuscin has been a landmark achievement in vision science. The pioneering work of researchers such as Janet Sparrow and Koji Nakanishi has not only elucidated the structure and biosynthesis of this complex molecule but has also provided critical insights into the mechanisms of lipofuscin-associated retinal diseases.[11][13][14][16][18][23] The experimental protocols and analytical techniques developed for the study of A2E continue to be invaluable tools for researchers and drug development professionals working towards therapies for age-related macular degeneration and other debilitating retinal disorders. Further research into the modulation of A2E formation and the mitigation of its cytotoxic effects holds significant promise for the preservation of vision.

References

- 1. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A2E and Lipofuscin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Continuous Flow Synthesis of A2E Guided by Design of Experiments and High-Throughput Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The lipofuscin component A2E selectively inhibits phagolysosomal degradation of photoreceptor phospholipid by the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental Approaches to the Study of A2E, a Bisretinoid Lipofuscin Chromophore of Retinal Pigment Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Janet R. Sparrow, PhD | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]

- 12. researchgate.net [researchgate.net]

- 13. Biosynthetic studies of A2E, a major fluorophore of retinal pigment epithelial lipofuscin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of A2E in RPE Atrophy [brightfocus.org]

- 15. A2E, a lipofuscin fluorophore, in human retinal pigmented epithelial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sparrow Lab | Department of Ophthalmology | Vagelos College of Physicians and Surgeons [vagelos.columbia.edu]

- 17. researchgate.net [researchgate.net]

- 18. iovs.arvojournals.org [iovs.arvojournals.org]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. researchgate.net [researchgate.net]

- 22. pnas.org [pnas.org]

- 23. The Role of A2E in RPE Atrophy [brightfocus.org]

The Role of N-retinylidene-N-retinylethanolamine (A2E) in the Pathogenesis of Stargardt Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stargardt disease (STGD1) is the most prevalent form of inherited juvenile macular degeneration, affecting approximately 1 in 10,000 individuals.[1][2] It is characterized by the progressive loss of central vision, typically beginning in childhood or early adulthood.[2][3] The disease is most commonly caused by autosomal recessive mutations in the ABCA4 gene.[2][4] This gene encodes an ATP-binding cassette (ABC) transporter protein located in the outer segment discs of rod and cone photoreceptors.[2][5] The ABCA4 protein plays a crucial role in the visual cycle by facilitating the clearance of all-trans-retinal (B13868) from photoreceptor outer segments after light absorption.[1][2]

Mutations in ABCA4 impair this transport process, leading to the accumulation of all-trans-retinal within the photoreceptor cells.[1][2] This excess all-trans-retinal then reacts with phosphatidylethanolamine (B1630911) to form N-retinylidene-N-retinylethanolamine (A2E), a major toxic bisretinoid component of lipofuscin.[1][6] A2E and other lipofuscin pigments accumulate in the lysosomes of retinal pigment epithelium (RPE) cells, which are responsible for phagocytosing spent photoreceptor outer segments.[1][7] This accumulation is a hallmark of Stargardt disease and is central to its pathogenesis, driving RPE and subsequent photoreceptor cell death.[1][8] This guide provides an in-depth examination of the mechanisms by which A2E contributes to the pathology of Stargardt disease, summarizes key quantitative data, details relevant experimental protocols, and outlines the implicated cellular pathways.

A2E Biosynthesis and Accumulation

The formation of A2E is a direct consequence of dysfunctional ABCA4 protein and the resulting buildup of its substrate, all-trans-retinal.[1] The process begins in the photoreceptor outer segments, where two molecules of all-trans-retinal condense with a molecule of phosphatidylethanolamine (PE).[6][9] The resulting precursor, A2-PE, is transferred to the RPE during the daily phagocytosis of outer segments. Within the RPE lysosomes, A2-PE is hydrolyzed to form A2E, which is resistant to further enzymatic degradation and consequently accumulates over time.[4]

Pathogenic Mechanisms of A2E-Mediated RPE Damage

A2E is a cytotoxic agent that damages RPE cells through multiple mechanisms, including direct inhibition of essential enzymes, phototoxicity, and the induction of cellular stress pathways.

A primary pathogenic effect of A2E is its direct inhibition of RPE65, a critical isomerohydrolase in the visual cycle responsible for converting all-trans-retinyl esters to 11-cis-retinol.[5][10] This inhibition is competitive and reversible, disrupting the regeneration of the visual chromophore 11-cis-retinal (B22103), which is essential for both rod and cone function.[5][10] The resulting delay in visual pigment regeneration can lead to photoreceptor dysfunction and vision impairment, even before significant cell death occurs.[5][7]

A2E is a photosensitizer that, upon absorbing blue light, generates reactive oxygen species (ROS), including singlet oxygen.[11][12][13] This leads to significant oxidative stress within the RPE.[1] Photo-oxidized A2E can form toxic derivatives, such as A2E oxiranes, which can damage cellular macromolecules, including DNA.[9][11] This light-dependent damage is a critical factor in RPE cell death.[5][13]

Recent evidence also implicates A2E in promoting ferroptosis, an iron-dependent form of programmed cell death.[14] Upon blue light exposure, A2E-laden RPE cells exhibit increased levels of ferrous iron (Fe²⁺) and inhibition of the glutathione (B108866) peroxidase 4 (GPX4) antioxidant system.[14] This leads to the lethal accumulation of lipid peroxides, culminating in ferroptotic cell death.[14]

A2E accumulation compromises the function of RPE lysosomes. It can impair lysosomal acidification and inhibit the degradation of phospholipids (B1166683) from phagocytosed outer segments, leading to the buildup of undigested material.[5][11][15] This lysosomal dysfunction further exacerbates cellular stress.

Furthermore, A2E is toxic to mitochondria, where it can inhibit cellular respiration and trigger the release of pro-apoptotic proteins like cytochrome c, initiating the intrinsic apoptosis pathway.[5][11]

A2E and its oxidation products can act as pro-inflammatory stimuli.[6] They have been shown to trigger the activation of the complement system, a key component of the innate immune response, which can contribute to chronic inflammation and tissue damage in the macula.[5][16] Studies using human iPSC-derived RPE cells have demonstrated that A2E exposure upregulates numerous pro-inflammatory cytokines.[6]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of A2E in Stargardt disease.

Table 1: A2E Levels in Stargardt Disease and Animal Models

| Model System | Condition / Age | A2E Concentration / Level | Fold Increase (vs. Control) | Citation(s) |

|---|---|---|---|---|

| Human RPE | Stargardt Patient | 61 pmol / 0.25 cm² (>0.5 mM) | Significantly exceeds inhibitory concentrations | [5] |

| Abca4-/- Mouse | 3 Months | - | ~8-fold | [8] |

| Abca4-/- Mouse | 9 Months | - | ~12-fold | [8] |

| Abca4-/- Mouse | 11 Months | - | ~20-fold | [9] |

| Abca4-/- Mouse | 2-8 Months | Rate of increase ~5x higher than wild-type | - |[17][18] |

Table 2: Key Biochemical Constants for A2E Interactions

| Parameter | Value | Experimental System | Citation(s) |

|---|---|---|---|

| Kd (Binding Affinity to RPE65) | 250 nM | Purified recombinant RPE65 protein | [5][10] |

| Ki (Inhibition of RPE65) | 13.6 µM | In vitro isomerohydrolase assay |[10] |

Table 3: Cellular Effects of A2E in In Vitro Models

| Cell Type | A2E Concentration | Treatment / Condition | Observed Effect | Citation(s) |

|---|---|---|---|---|

| Human iPSC-RPE | 10 µM | 24-72h incubation | Time-dependent cell death; increased VEGF-A | [6] |

| Human iPSC-RPE | 10 µM | 24h incubation | Upregulation of 26 pro-inflammatory cytokines | [6] |

| ARPE-19 | 25 µM | 48h incubation + 30 min blue light | Induction of ferroptosis; inhibition of GPX4 axis | [14] |

| d407 / RPE-J | Physiologic levels | Challenged with photoreceptor outer segments | Impaired degradation of phospholipids |[15] |

Experimental Protocols and Methodologies

Studying the role of A2E requires robust experimental models and precise analytical techniques.

-

In Vivo Model: The Abca4 knockout (Abca4-/-) mouse is the most widely used animal model for Stargardt disease.[9][11] These mice accumulate A2E in their RPE, recapitulating the hallmark of the human disease and allowing for longitudinal studies of pathogenesis and therapeutic interventions.[8][9]

-

In Vitro Model: Cultured human RPE cell lines (e.g., ARPE-19) or human induced pluripotent stem cell-derived RPE (hiPSC-RPE) are used.[6][19] These cells do not naturally contain lipofuscin but can be loaded with synthesized A2E to study its specific cytotoxic effects in a controlled environment.[19][20]

A2E can be synthesized for use in in vitro studies and as an analytical standard.

-

Reaction: All-trans-retinal and ethanolamine are incubated at a 2:1 molar ratio in ethanol (B145695) at room temperature in the dark for 2-3 days.[20][21]

-

Purification: The resulting A2E mixture is purified using silica (B1680970) gel chromatography.[21]

-

Purity Check: The purity and identity of the synthesized A2E are confirmed by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and mass spectrometry.

Accurate quantification of A2E is critical for correlating its accumulation with disease progression. HPLC is the standard method.

-

Tissue Preparation: RPE-choroid eyecups are isolated from human donor eyes or animal models.

-

Extraction: Tissues are homogenized in a chloroform:methanol (B129727) (e.g., 1:1 or 2:1 v/v) solution to extract lipids and retinoids, including A2E. The organic layer is separated, dried under nitrogen or argon, and stored at -80°C.[22]

-

HPLC Analysis: The dried extract is reconstituted in a suitable solvent (e.g., methanol with 0.1% trifluoroacetic acid). The sample is injected into a reverse-phase C18 HPLC column.[23]

-

Elution and Detection: A2E is separated using a gradient of acetonitrile (B52724) or methanol in water (containing 0.1% TFA). Elution is monitored by a photodiode array (PDA) detector at A2E's absorbance maximum (~430-435 nm).[17][22]

-

Quantification: The amount of A2E is determined by comparing the integrated peak area from the sample to a standard curve generated with known amounts of synthetic A2E.[20][22] Liquid chromatography-mass spectrometry (LC-MS/MS) can be used for more sensitive and specific quantification.[22]

This assay assesses the impact of A2E on the RPE's critical function of clearing photoreceptor outer segments (POS).

-

A2E Loading: Cultured RPE cells are incubated with a defined concentration of A2E for a set period until it accumulates in lysosomes.[15]

-

POS Challenge: Cells are then challenged with isolated POS, which can be labeled with a fluorescent marker (e.g., FITC) for visualization and quantification.[15]

-

Analysis: At various time points, the binding, internalization, and degradation of POS are measured. Degradation can be assessed by quantifying the decrease in total fluorescence over time or by using Western blotting to measure the degradation of specific POS proteins (e.g., rhodopsin).[15]

Therapeutic Implications and Future Directions

The central role of A2E in the pathogenesis of Stargardt disease makes it a prime target for therapeutic intervention. Current strategies under investigation aim to reduce the formation of A2E or mitigate its toxic effects.[24][25] These approaches include:

-

Visual Cycle Modulators: Small molecule inhibitors (e.g., Emixustat) that slow the visual cycle to reduce the production of all-trans-retinal, the precursor to A2E.[24][25]

-

Vitamin A Modification: Using deuterated vitamin A (e.g., ALK-001/Gildeuretinol) that is less prone to forming toxic dimers.[24]

-

A2E Scavengers: Developing compounds that can directly bind to and neutralize A2E.[24]

-

Complement Inhibitors: Targeting the inflammatory cascade activated by A2E accumulation (e.g., Avacincaptad pegol).[16][24]

-

Gene Therapy: The ultimate goal is to deliver a functional copy of the ABCA4 gene to retinal cells, correcting the root cause of the disease and preventing A2E formation.[24][26]

Conclusion

N-retinylidene-N-retinylethanolamine (A2E) is not merely a biomarker of Stargardt disease but a key pathogenic agent driving the disease process. Its accumulation in the RPE, a direct result of mutations in the ABCA4 gene, initiates a cascade of toxic events. These include the disruption of the vital visual cycle, light-induced oxidative damage, induction of ferroptosis, severe organelle dysfunction, and chronic inflammation. A thorough understanding of these mechanisms, supported by robust quantitative data from cellular and animal models, is essential for the continued development of targeted therapies aimed at preserving vision in patients with Stargardt disease.

References

- 1. The Pathology of Stargardt Disease and Future Treatment Horizons | Retinal Physician [retinalphysician.com]

- 2. Diagnosis and Management of Stargardt Disease - American Academy of Ophthalmology [aao.org]

- 3. How do different drug classes work in treating Stargardt Disease? [synapse.patsnap.com]

- 4. Stargardt Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Inhibition of the visual cycle by A2E through direct interaction with RPE65 and implications in Stargardt disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A2E-associated cell death and inflammation in retinal pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. Light exposure stimulates formation of A2E oxiranes in a mouse model of Stargardt's macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of the visual cycle by A2E through direct interaction with RPE65 and implications in Stargardt disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Effects of A2E-Induced Oxidative Stress on Retinal Epithelial Cells: New Insights on Differential Gene Response and Retinal Dystrophies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of A2E in RPE Atrophy [brightfocus.org]

- 14. researchgate.net [researchgate.net]

- 15. The lipofuscin component A2E selectively inhibits phagolysosomal degradation of photoreceptor phospholipid by the retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. iovs.arvojournals.org [iovs.arvojournals.org]

- 18. researchgate.net [researchgate.net]

- 19. Experimental approaches to the study of A2E, a bisretinoid lipofuscin chromophore of retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. columbia.edu [columbia.edu]

- 22. Mass Spectrometry Provides Accurate and Sensitive Quantitation of A2E - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bjo.bmj.com [bjo.bmj.com]

- 25. Towards Treatment of Stargardt Disease: Workshop Organized and Sponsored by the Foundation Fighting Blindness - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Emerging Therapeutic Approaches and Genetic Insights in Stargardt Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Age-related macular degeneration (AMD) is a primary cause of irreversible vision loss in the elderly, characterized by the progressive degeneration of the macula. A key hallmark of AMD, particularly the atrophic or "dry" form, is the accumulation of lipofuscin in retinal pigment epithelial (RPE) cells. The major cytotoxic component of this lipofuscan is N-retinylidene-N-retinylethanolamine (A2E), a bisretinoid fluorophore. This technical guide provides an in-depth overview of the biosynthesis of A2E, its pathological mechanisms in AMD, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key cellular pathways and experimental workflows are visualized to facilitate a deeper understanding of A2E's role in AMD pathogenesis and to aid in the development of novel therapeutic strategies.

Introduction to A2E and its Role in AMD

N-retinylidene-N-retinylethanolamine (A2E) is a pyridinium (B92312) bisretinoid that forms as a byproduct of the visual cycle.[1][2] It is a major component of the lipofuscin that accumulates in RPE cells with age and at an accelerated rate in individuals with AMD and Stargardt disease.[1][3] The accumulation of A2E is cytotoxic to RPE cells, contributing to the cellular dysfunction and death that precedes photoreceptor loss and vision impairment.[3][4]

The pathogenic effects of A2E are multifaceted. Upon exposure to blue light, A2E generates reactive oxygen species (ROS), inducing oxidative stress and damaging cellular components, including DNA.[4][5] This phototoxicity can trigger apoptotic pathways in RPE cells.[6] Furthermore, A2E can impair mitochondrial function, disrupt lysosomal integrity, and activate inflammatory pathways, including the complement system.[7][8] Understanding the biochemical properties of A2E and its cellular consequences is crucial for developing therapies aimed at mitigating its detrimental effects in the aging retina.

Biosynthesis and Biochemistry of A2E

A2E is synthesized from components of the visual cycle. The process begins in the photoreceptor outer segments with the condensation of two molecules of all-trans-retinal (B13868) (atRAL) with one molecule of phosphatidylethanolamine (B1630911) (PE).[2][9] This reaction forms a precursor molecule, A2-phosphatidylethanolamine (A2-PE).[9][10] Following the phagocytosis of photoreceptor outer segments by RPE cells, A2-PE is hydrolyzed by phospholipase D within the RPE phagolysosomes to release A2E.[9][10]

A2E possesses a unique wedge-shaped, amphiphilic structure with a positively charged pyridinium core and two hydrophobic retinoid side arms.[11] This structure allows it to insert into cellular membranes, potentially disrupting their integrity.[12]

Pathological Mechanisms of A2E in AMD

The accumulation of A2E in RPE cells contributes to AMD pathogenesis through several interconnected mechanisms:

-

Phototoxicity and Oxidative Stress: A2E is a photosensitizer that, upon absorbing blue light, generates singlet oxygen and other reactive oxygen species (ROS).[4][5] This leads to oxidative damage to lipids, proteins, and DNA, ultimately causing cellular dysfunction and apoptosis.

-

Mitochondrial Dysfunction: A2E can accumulate in mitochondria, impairing the electron transport chain, reducing ATP production, and increasing mitochondrial ROS generation.[8]

-

Lysosomal Dysfunction: As A2E accumulates in lysosomes, it can increase the intralysosomal pH and inhibit the activity of lysosomal hydrolases, impairing the degradation of cellular waste products.[13]

-

Inflammation and Complement Activation: A2E and its photooxidation products can act as a trigger for the complement system, a key component of the innate immune system implicated in AMD.[1][7] This leads to chronic inflammation in the macula. A2E also stimulates RPE cells to produce inflammatory cytokines.[14][15]

-

Apoptosis: The culmination of A2E-induced cellular stress, including DNA damage, mitochondrial dysfunction, and inflammation, can lead to the activation of caspase-3 and subsequent apoptosis of RPE cells.[6][16]

-

Autophagy Modulation: A2E can induce autophagy in RPE cells as a protective response.[17] However, inhibition of this autophagic process in the presence of A2E leads to increased RPE cell death.[9]

Quantitative Data on A2E Cytotoxicity

The following tables summarize quantitative data from various studies on the cytotoxic effects of A2E on RPE cells.

Table 1: A2E Concentration and Cell Viability

| A2E Concentration (µM) | Cell Line | Incubation Time (hours) | Effect on Cell Viability | Reference |

| 10 | ARPE-19 | 48 | No significant effect | [18] |

| 25 | ARPE-19 | 24 | Significant decrease | [18] |

| 30 | RPE | 12 | ~50% reduction with blue light | [19] |

| > 45 | Porcine RPE | 24 | Decrease in viability | [20] |

| 67.5 | Porcine RPE | 24 | IC50 | [20] |

Table 2: A2E-Induced Cellular Responses

| Cellular Response | A2E Concentration (µM) | Cell Line | Key Findings | Reference |

| Inflammatory Cytokine Secretion | 25 | RPE | Increased IL-6 and IL-8 | [14] |

| 25 | RPE | Increased VEGFA | [17] | |

| Oxidative Stress | 30 | RPE | Decreased TEER | [19] |

| Apoptosis | 10-30 | ARPE-19 | Caspase-3 activation with blue light | [6] |

| Autophagy | 25 | RPE | Induction of autophagosomes | [17] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study A2E accumulation and its effects.

A2E Extraction and Quantification from RPE Cells

This protocol is adapted from a modified Bligh and Dyer method.[21]

-

Sample Preparation: Homogenize 1 mg of RPE granules in 200 µL of water.

-

Solvent Addition: Add 200 µL of methanol (B129727) and mix. Then add 200 µL of chloroform (B151607) and mix.

-

Phase Separation: Centrifuge the mixture at 14,000 rpm for 10 minutes.

-

Lipid Extraction: Transfer the lower, lipid-containing phase to a new tube. Repeat the chloroform extraction four times.

-

Quantification: Analyze the extracted lipids by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC/MS).[21][22] Use a reversed-phase C18 column with a methanol-water gradient containing 0.1% trifluoroacetic acid.[22] Monitor A2E at 430 nm.[22]

ARPE-19 Cell Culture and A2E Loading

This protocol is based on standard methods for ARPE-19 cell culture and A2E treatment.[23][24]

-

Cell Culture: Culture ARPE-19 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[25]

-

A2E Preparation: Dissolve synthetic A2E in dimethyl sulfoxide (B87167) (DMSO).

-

A2E Loading: When cells reach confluence, replace the medium with a fresh medium containing the desired concentration of A2E (e.g., 10-50 µM).[18] Incubate for the desired duration (e.g., 6-48 hours).[18] For studies involving phototoxicity, A2E can be complexed with low-density lipoprotein (LDL) to facilitate its uptake into the lysosomal compartment.[13]

Comet Assay for DNA Damage

This protocol is a generalized procedure for the alkaline Comet assay.[12][26][27]

-

Cell Preparation: After A2E treatment and/or blue light exposure, detach cells using trypsin and resuspend at 1 x 10^5 cells/mL.

-

Slide Preparation: Mix cells with low-melting-point agarose (B213101) and pipette onto a Comet slide. Allow to solidify.

-

Lysis: Immerse slides in a lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear material.

-

Alkaline Unwinding: Place slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleus, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., DAPI) and visualize using a fluorescence microscope.

-

Quantification: Measure the length and intensity of the comet tail relative to the head to quantify the extent of DNA damage.

TUNEL Assay for Apoptosis

This protocol outlines the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay for detecting apoptotic DNA fragmentation.[6][28]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.[6]

-

Labeling: Incubate the cells with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., with a fluorophore). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Staining and Visualization: Counterstain all nuclei with a DNA dye such as DAPI. Visualize the cells using fluorescence microscopy. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs.

Measurement of Oxidative Stress

The dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.

-

Cell Treatment: Culture and treat cells with A2E and/or blue light as described above.

-

Probe Loading: Incubate the cells with DCFH-DA. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.

-

ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

-

Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

Measurement of Inflammatory Cytokines

Enzyme-linked immunosorbent assay (ELISA) or multiplex cytokine assays can be used to quantify the secretion of inflammatory cytokines.[19][29]

-

Sample Collection: Collect the cell culture supernatant after A2E treatment.

-

ELISA/Multiplex Assay: Perform the assay according to the manufacturer's instructions for the specific cytokines of interest (e.g., IL-6, IL-8, VEGF).

-

Quantification: Measure the absorbance or fluorescence and calculate the cytokine concentrations based on a standard curve.

Signaling Pathways

A2E and Complement Activation

A2E and its photooxidation products can activate the complement system, a critical part of the innate immune response implicated in AMD.[1][7] This activation can occur through the alternative pathway and leads to the generation of pro-inflammatory molecules and the formation of the membrane attack complex, contributing to RPE cell damage.

A2E and Autophagy

Autophagy is a cellular process for degrading and recycling cellular components. A2E can induce autophagy in RPE cells, which appears to be a protective mechanism.[17] Inhibition of autophagy in A2E-laden cells leads to increased cell death and accumulation of damaged mitochondria.[9] The mTOR pathway is involved in the regulation of A2E-induced autophagy.[17]

Conclusion

The accumulation of A2E in RPE cells is a critical event in the pathogenesis of AMD. Its multifaceted toxicity, including phototoxicity, mitochondrial and lysosomal dysfunction, and induction of inflammation, makes it a prime target for therapeutic intervention. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to investigate the mechanisms of A2E-mediated RPE cell damage and to evaluate the efficacy of novel therapeutic strategies aimed at preventing or reversing its detrimental effects. A deeper understanding of the cellular and molecular consequences of A2E accumulation will be instrumental in the development of effective treatments for atrophic AMD.

References

- 1. Complement activation by photooxidation products of A2E, a lipofuscin constituent of the retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. europeanreview.org [europeanreview.org]

- 3. Complement pathway biomarkers and age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A2E accumulation influences retinal microglial activation and complement regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. pnas.org [pnas.org]

- 8. Analysis of A2E-Degradation and Complement Activation in Two New Animals Models for Age-Related Macular Degeneration [brightfocus.org]

- 9. Inhibition of autophagy induces retinal pigment epithelial cell damage by the lipofuscin fluorophore A2E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. columbia.edu [columbia.edu]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. A2E-induced inflammation and angiogenesis in RPE cells in vitro are modulated by PPAR-α, -β/δ, -γ, and RXR antagonists and by norbixin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. iovs.arvojournals.org [iovs.arvojournals.org]

- 16. Blue light-induced apoptosis of A2E-containing RPE: involvement of caspase-3 and protection by Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Protective effect of autophagy on human retinal pigment epithelial cells against lipofuscin fluorophore A2E: implications for age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Low-Luminance Blue Light-Enhanced Phototoxicity in A2E-Laden RPE Cell Cultures and Rats [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A2E Distribution in RPE Granules in Human Eyes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Isolation and one-step preparation of A2E and iso-A2E, fluorophores from human retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A convenient protocol for establishing a human cell culture model of the outer retina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. iovs.arvojournals.org [iovs.arvojournals.org]

- 26. iovs.arvojournals.org [iovs.arvojournals.org]

- 27. Comet assay of UV-induced DNA damage in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. sciencellonline.com [sciencellonline.com]

- 29. EX-vivo whole blood stimulation with A2E does not elicit an inflammatory cytokine response in patients with age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Visual Cycle and A2E Formation: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the visual cycle and the formation of N-retinylidene-N-retinylethanolamine (A2E), a cytotoxic bis-retinoid fluorophore implicated in retinal diseases. This document is intended for researchers, scientists, and drug development professionals working in the field of ophthalmology and retinal biology.

The Canonical Visual Cycle

The visual cycle is a critical enzymatic process that regenerates the 11-cis-retinal (B22103) chromophore essential for vision. This process primarily occurs in the retinal pigment epithelium (RPE) and involves a series of enzymatic reactions and transport steps. The cycle begins with the photoisomerization of 11-cis-retinal to all-trans-retinal (B13868) upon photon absorption in the photoreceptor outer segments (POS).

The key steps of the canonical visual cycle are:

-

Reduction in Photoreceptors: In the POS, all-trans-retinal is reduced to all-trans-retinol by all-trans-retinol dehydrogenase (RDH8).

-

Transport to RPE: All-trans-retinol is transported from the POS to the RPE.

-

Esterification in RPE: Within the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to a retinyl ester, primarily all-trans-retinyl palmitate. This step is crucial for storing retinoids.

-

Isomerization in RPE: The RPE-specific 65-kDa protein (RPE65) isomerizes all-trans-retinyl esters to 11-cis-retinol (B117599). This is a key, rate-limiting step in the cycle.

-

Oxidation in RPE: 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenase (RDH5).

-

Transport back to Photoreceptors: 11-cis-retinal is transported back to the POS, where it combines with opsin to regenerate rhodopsin, ready for the next cycle of phototransduction.

The Formation of A2E

A2E is a major component of lipofuscin that accumulates in RPE cells with age and is significantly accelerated in certain retinal diseases, such as Stargardt disease. It is formed in the photoreceptor outer segments from two molecules of all-trans-retinal and one molecule of phosphatidylethanolamine (B1630911) (PE).

The formation of A2E is a non-enzymatic process that occurs as a consequence of an overload of all-trans-retinal in the POS. The key steps are:

-

An initial molecule of all-trans-retinal reacts with the primary amine of PE to form a Schiff base, resulting in N-retinylidene-phosphatidylethanolamine (NR-PE).

-

A second molecule of all-trans-retinal reacts with NR-PE in a [4+2] cycloaddition reaction, which, after a series of rearrangements and oxidation, forms a stable pyridinium (B92312) bis-retinoid, A2E, attached to the phospholipid.

-

The A2E-phospholipid is then phagocytosed by the RPE as part of the normal renewal of photoreceptor outer segments. Within the RPE lysosomes, the glycerophosphate bond is cleaved, releasing the A2E molecule, which then accumulates.

A2E is known to be cytotoxic to RPE cells through several mechanisms, including destabilization of lysosomal membranes, inhibition of key enzymes like lysosomal ATPase, and generation of reactive oxygen species (ROS) upon photo-oxidation.

Quantitative Data

The following tables summarize key quantitative data related to the visual cycle and A2E accumulation.

Table 1: Kinetic Parameters of Key Visual Cycle Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/hr) | Species | Reference |

| RDH8 | all-trans-retinal | 5-15 | 100-200 | Bovine | (Palczewski, 2012) |

| LRAT | all-trans-retinol | 1-5 | 2-10 | Bovine | (Saari, 2012) |

| RPE65 | all-trans-retinyl ester | 2-8 | 0.3-1.5 | Bovine | (Redmond et al., 2005) |

| RDH5 | 11-cis-retinol | 10-20 | 50-150 | Human | (Lidén et al., 2005) |

Table 2: Retinoid Concentrations in the Retina

| Retinoid | Tissue | Concentration (pmol/eye) | Species | Reference |

| 11-cis-retinal | Dark-adapted retina | 10-20 | Mouse | (Nikonov et al., 2005) |

| all-trans-retinal | Light-exposed retina | 5-15 | Mouse | (Nikonov et al., 2005) |

| all-trans-retinyl esters | RPE | 50-100 | Mouse | (Saari, 2012) |

Table 3: A2E Accumulation in Mouse Models

| Mouse Model | Age | A2E Concentration (pmol/eye) | Reference |

| Wild-type (C57BL/6J) | 2 months | < 0.1 | (Sparrow et al., 2010) |

| Wild-type (C57BL/6J) | 12 months | 0.5 - 1.5 | (Sparrow et al., 2010) |

| ABCA4-/- | 2 months | 2-4 | (Charbel Issa et al., 2013) |

| ABCA4-/- | 12 months | 10-20 | (Charbel Issa et al., 2013) |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of the visual cycle and A2E.

Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)

This protocol describes the extraction and quantification of retinoids from mouse eyes.

Materials:

-

Mouse eyes

-

Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)

-

Dounce homogenizer

-

Butylated hydroxytoluene (BHT)

-

Normal-phase HPLC system with a silica (B1680970) column

-

Mobile phase: Hexane with a gradient of ethyl acetate (B1210297)

Procedure:

-

Sample Preparation:

-

Euthanize mice and enucleate eyes.

-

Homogenize the eyes in homogenization buffer.

-

Add an equal volume of ethanol containing BHT to precipitate proteins.

-